1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one
Description
1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one is a heterocyclic compound featuring a pyridazin-4-one core substituted with a 4-chlorophenyl group at position 1 and a pyrazole ring at position 2. The pyrazole moiety is further functionalized with a 3,4-dichlorobenzoyl group. Pyridazinones are known for their diverse biological roles, including herbicidal, insecticidal, and fungicidal activities, often attributed to their ability to disrupt mitochondrial electron transport or inhibit enzymes like succinate dehydrogenase (SDH) .
The compound’s design integrates multiple pharmacophoric elements:
- 4-Chlorophenyl group: Enhances lipophilicity and membrane penetration.
- Pyrazole ring: Common in agrochemicals for its metabolic stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N4O2/c21-13-2-4-14(5-3-13)26-10-8-18(28)19(25-26)17-7-9-27(24-17)20(29)12-1-6-15(22)16(23)11-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLIBJZVBCCSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NN(C=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Fungicidal Patents
BASF SE’s patent (EP 14198463.3) describes tetrazol-5-one derivatives with 4-chlorophenyl and pyrazolyl substituents, such as 1-[3-chloro-2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-4-methyl-tetrazol-5-one (Compound 1-1) . Key comparisons:
- Core Heterocycle: The tetrazolone core in BASF’s compounds differs from the pyridazinone in the target compound.
- Substituents : Both compounds share 4-chlorophenyl and pyrazole groups, but the target’s 3,4-dichlorobenzoyl group introduces additional steric and electronic effects, which may enhance binding to fungal targets like SDH .
- Activity : BASF’s compounds are effective fungicides at 50–200 ppm concentrations, suggesting the target compound’s activity could be comparable or superior due to its extended conjugation and halogenation .
Pyraclostrobin (Methoxycarbamate Fungicide)
Pyraclostrobin (methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamate) shares the 4-chlorophenylpyrazole motif but differs critically:
- Core Functional Group: Pyraclostrobin’s methoxycarbamate group targets mitochondrial complex III (Qo site), whereas pyridazinones often inhibit complex II (SDH).
- Pyraclostrobin’s single chlorine may limit its persistence under UV exposure compared to the target’s dichloro system .
Halogen-Substituted Chalcones (Cytotoxic Agents)
Compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) from synthesis studies exhibit cytotoxic activity. Comparisons include:
- Scaffold Flexibility: Chalcones (C1–C4) have a linear α,β-unsaturated ketone system, enabling π-π stacking with biological targets. The target’s rigid pyridazinone-pyrazole system may offer more selective binding.
- Halogen Effects : Both classes use chlorine for bioactivity enhancement, but chalcones’ cytotoxicity (IC₅₀ ~10–50 μM) contrasts with the target’s presumed fungicidal focus .
Pyrazolone Derivatives (Crystal Structure Study)
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one features a pyrazolone core with 4-chlorophenyl and phenyl groups. Key distinctions:
- Conjugation: The pyrazolone’s dihedral angles (18.23° and 8.35° between rings) indicate partial conjugation, whereas the target’s pyridazinone-pyrazole system likely has greater planarity, favoring electron delocalization and target binding.
- Applications : Pyrazolones are used in metal extraction and pharmaceuticals, whereas the target compound’s design prioritizes pesticidal activity through halogen density .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Halogenation Impact on Activity
| Compound | Number of Cl Atoms | Bioactivity | Notes |
|---|---|---|---|
| Target Compound | 3 | High lipophilicity | Enhanced membrane penetration |
| Pyraclostrobin | 1 | Moderate persistence | Susceptible to photodegradation |
| BASF’s Tetrazolone (1-1) | 2 | Broad-spectrum | Synergistic in mixtures |
Research Findings and Implications
- Structural Activity Relationship (SAR): The target compound’s pyridazinone core and dichlorobenzoyl group likely improve SDH inhibition compared to tetrazolones and pyrazolones, which lack extended conjugation .
- Halogen Synergy : Triple chlorination (4-ClPh + 3,4-diClBz) may enhance binding to hydrophobic enzyme pockets, as seen in strobilurins and SDH inhibitors .
- Mode of Action : Unlike pyraclostrobin’s Qo site inhibition, the target compound may disrupt complex II, offering resistance management advantages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
